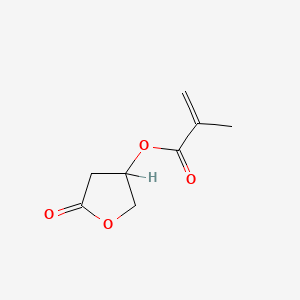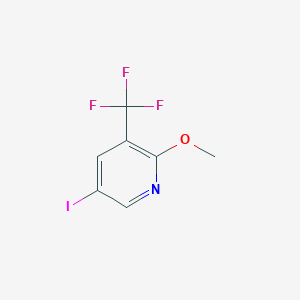
2-クロロ-6-(トリフルオロメチル)安息香酸
概要
説明
2-chloro-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by a chlorine atom and a trifluoromethyl group, respectively. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
科学的研究の応用
2-chloro-6-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of ligands to their target proteins.
Medicine: Research into new drug candidates often involves 2-chloro-6-(trifluoromethyl)benzoic acid as a starting material. Its derivatives have shown potential in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
Target of Action
It is known that this compound is used as a building block in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2-chloro-6-(trifluoromethyl)benzoic acid is also dependent on the specific reactions it is involved in. For instance, in Suzuki–Miyaura cross-coupling reactions, it may participate in the formation of carbon-carbon bonds . The compound interacts with its targets through its chemical structure, which includes a carboxylic acid group and a trifluoromethyl group, allowing it to participate in various chemical reactions .
Biochemical Pathways
Given its use in organic synthesis, it can be inferred that it may be involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given its use in organic synthesis, it can be inferred that the compound may contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-chloro-6-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, the compound’s reactivity may be influenced by the presence of other chemicals in its environment .
生化学分析
Biochemical Properties
It is known to participate in reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The compound interacts with various enzymes and proteins during these reactions .
Cellular Effects
It is known to cause skin irritation and serious eye damage . It also has specific target organ toxicity, affecting the respiratory system .
Molecular Mechanism
The molecular mechanism of 2-Chloro-6-(trifluoromethyl)benzoic Acid involves interactions with biomolecules during free radical bromination, nucleophilic substitution, and oxidation . It can form succinimide (SH) by removing a hydrogen atom from the benzylic position . This process involves the formation of a succinimidyl radical (S·) and a bromide anion .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Dosage Effects in Animal Models
It is known to cause skin irritation and serious eye damage , suggesting that high doses could have adverse effects.
Metabolic Pathways
It is known to participate in reactions at the benzylic position , suggesting that it could be involved in metabolic pathways related to these reactions.
Transport and Distribution
It is known to cause skin irritation and serious eye damage , suggesting that it could be transported to these tissues.
Subcellular Localization
Given its involvement in reactions at the benzylic position , it could be localized to areas of the cell where these reactions occur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-(trifluoromethyl)benzoic acid. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.
Another method involves the trifluoromethylation of 2-chlorobenzoic acid. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) and a base such as potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2-chloro-6-(trifluoromethyl)benzoic acid often involves large-scale chlorination or trifluoromethylation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-chloro-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form more complex derivatives. For example, the trifluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like NaOH or KOtBu in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: LiAlH4 or NaBH4 in solvents like ether or tetrahydrofuran (THF).
Oxidation: KMnO4 in aqueous or acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Oxidation: Carboxylic acids or other oxidized derivatives of the trifluoromethyl group.
類似化合物との比較
2-chloro-6-(trifluoromethyl)benzoic acid can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)benzoic acid: This compound has the trifluoromethyl group at the 5-position instead of the 6-position. The different positioning can affect the compound’s reactivity and interactions with other molecules.
2-chloro-3-(trifluoromethyl)benzoic acid: Here, the trifluoromethyl group is at the 3-position. This positional isomer may have different chemical and biological properties compared to 2-chloro-6-(trifluoromethyl)benzoic acid.
2-chloro-4-(trifluoromethyl)benzoic acid: With the trifluoromethyl group at the 4-position, this compound can exhibit unique reactivity patterns and applications.
特性
IUPAC Name |
2-chloro-6-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(8(10,11)12)6(5)7(13)14/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWGZCNPFKBCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456229 | |
| Record name | 2-chloro-6-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2376-00-3 | |
| Record name | 2-chloro-6-(trifluoromethyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-benzyl-N-methyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B1589017.png)

![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)



